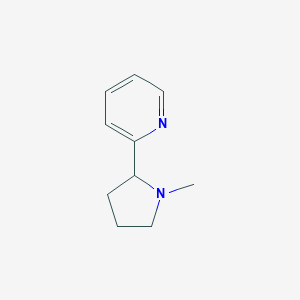

o-Nicotine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- can be achieved through various methods. One common approach involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . This reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- often involves continuous flow processing. This method allows for the superheating of solvents above their boiling points, facilitating reactions at elevated temperatures that are not possible in traditional batch reactions . This approach enhances the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

o-Nicotine exhibits distinct pharmacological characteristics compared to traditional nicotine. Research indicates that it interacts with nicotinic acetylcholine receptors (nAChRs) in a manner that may differ significantly from nicotine itself. This interaction suggests potential applications in treating neurological disorders and addiction.

Table 1: Comparison of Nicotine and this compound Pharmacological Effects

| Property | Nicotine | This compound |

|---|---|---|

| nAChR Binding Affinity | High | Variable |

| Toxicity | Moderate | Lower toxicity profile |

| Behavioral Reinforcement | Strong | Weaker reinforcement |

| Potential for Dependence | High | Lower potential |

Behavioral Research

Studies have shown that this compound may influence drug-seeking behavior differently than nicotine. For instance, chronic administration of this compound in animal models has demonstrated a reduction in cocaine reinstatement behaviors, suggesting its potential as a therapeutic agent for addiction treatment . This finding highlights the need for further exploration into its behavioral effects and mechanisms.

Case Study: Rodent Models

In rodent studies, this compound was administered during extinction phases of drug-seeking behavior. Results indicated that while nicotine increased drug-seeking behaviors, this compound did not exhibit the same reinforcing effects, thereby presenting a safer alternative for addiction interventions .

Applications in Nicotine Replacement Therapy (NRT)

The use of this compound in NRT products is gaining traction as researchers seek to develop alternatives that minimize the harmful effects associated with traditional nicotine consumption. The lower toxicity profile of this compound could make it a viable candidate for inclusion in e-cigarettes and other smoking cessation aids.

Table 2: Potential NRT Products Using this compound

| Product Type | Description | Benefits |

|---|---|---|

| E-cigarettes | Devices delivering vaporized this compound | Reduced harmful byproducts |

| Transdermal patches | Slow-release patches containing this compound | Controlled dosage |

| Inhalers | Devices allowing inhalation of this compound | Mimics smoking experience |

Implications for Cancer Research

Emerging studies suggest that while nicotine has been implicated in cancer promotion under certain conditions, this compound may not share these properties. Research indicates that this compound does not exhibit the same carcinogenic potential as nicotine when isolated from tobacco-related compounds . This distinction is crucial for developing safer therapeutic options.

Future Directions and Considerations

The ongoing research into this compound's applications underscores the need for comprehensive studies to fully understand its pharmacodynamics and long-term effects. Future research should focus on:

- Longitudinal Studies : Assessing the long-term safety and efficacy of this compound in various populations.

- Mechanistic Studies : Exploring the underlying mechanisms through which this compound affects nAChRs and behavioral outcomes.

- Regulatory Considerations : Evaluating the implications of introducing this compound into consumer products within the context of existing tobacco regulations.

Mécanisme D'action

The mechanism of action of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves its interaction with nicotinic acetylcholine receptors in the central nervous system. This interaction leads to the release of neurotransmitters such as dopamine, which results in its stimulant effects . The compound’s ability to cross the blood-brain barrier and bind to these receptors is crucial for its pharmacological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potent stimulant effects. Its structural configuration allows for efficient crossing of the blood-brain barrier, making it particularly effective in its pharmacological actions .

Activité Biologique

o-Nicotine, a lesser-known isomer of nicotine, has garnered interest in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound, or (S)-3-(1-methylpyrrolidin-2-yl)pyridine, is an alkaloid derived from the tobacco plant. Its structural similarity to nicotine suggests that it may share some pharmacological effects while also exhibiting distinct biological activities due to its different stereochemistry.

Neurotransmitter Interaction:

this compound acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system (CNS). This interaction leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, contributing to its stimulating effects on mood and cognition .

DNA Repair Modulation:

Recent studies have shown that nicotine and its derivatives can influence DNA repair mechanisms. In particular, this compound has been implicated in reducing the activity of key DNA repair proteins such as XPC and OGG1/2, which are essential for nucleotide excision repair (NER) and base excision repair (BER) pathways. This modulation can lead to increased mutagenesis and cellular transformation, raising concerns about its potential carcinogenic effects .

Pharmacological Effects

Cognitive Enhancement:

Research indicates that this compound may possess cognitive-enhancing properties. Animal studies have demonstrated improved performance in tasks requiring attention and memory following administration of this compound. This effect is thought to be mediated through enhanced dopaminergic activity in the brain .

Cardiovascular Implications:

While nicotine is known for its adverse cardiovascular effects, this compound's impact on heart function remains less understood. A case study highlighted a severe reaction to liquid nicotine ingestion, resulting in cardiac arrest. Although this case involved high doses, it underscores the need for further investigation into the cardiovascular risks associated with this compound .

Case Study 1: Cognitive Effects

A study involving non-human primates treated with this compound showed a significant reduction in tremors associated with Parkinson's disease. After eight weeks of treatment, subjects exhibited improved motor control and reduced side effects from standard medications like L-dopa .

Case Study 2: Toxicity

A 55-year-old male ingested 600 mg of liquid nicotine (equivalent to approximately 11.5 mg/kg body weight), leading to cardiac arrest. The patient was successfully resuscitated and discharged without neurological deficits. This incident illustrates the acute toxicity risks associated with high doses of nicotine and its derivatives .

Research Findings

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCRXZYYMOXFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946772 | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23950-04-1 | |

| Record name | α-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23950-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1-methyl-2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.